Diimidotriphosphoric acid

Description

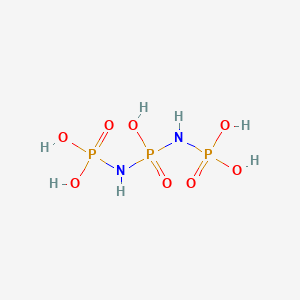

Structure

2D Structure

3D Structure

Properties

CAS No. |

15177-81-8 |

|---|---|

Molecular Formula |

H7N2O8P3 |

Molecular Weight |

255.99 g/mol |

IUPAC Name |

[[hydroxy-(phosphonoamino)phosphoryl]amino]phosphonic acid |

InChI |

InChI=1S/H7N2O8P3/c3-11(4,1-12(5,6)7)2-13(8,9)10/h(H7,1,2,3,4,5,6,7,8,9,10) |

InChI Key |

JCALBVZBIRXHMQ-UHFFFAOYSA-N |

Canonical SMILES |

N(P(=O)(NP(=O)(O)O)O)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Diimidotriphosphoric Acid and Its Derivatives

Pioneering Synthetic Routes

Initial synthetic efforts have established fundamental routes to obtain diimidotriphosphoric acid, primarily through total synthesis of the unprotected form or via the hydrolysis of related cyclic compounds.

The first total synthesis of fully deprotected this compound has been successfully described. researchgate.netacs.org This strategic approach provides a foundational method for accessing not only the parent acid but also a new class of related nucleotide and dinucleotide analogs. researchgate.net

The core of the strategy involves an all-protected cyclic precursor. researchgate.net This intermediate is crucial as it allows for regioselective functionalization in standard organic solvents prior to revealing the final acid. researchgate.net The final and critical step in the synthesis is the removal of all protective groups, which is accomplished through catalytic hydrogenation, yielding the desired this compound derivative as a salt. researchgate.net This method is significant for its ability to produce the "PNPNP" sequence characteristic of these molecules. researchgate.net

An alternative pathway to this compound involves the hydrolysis of trimetaphosphimic acid. researchgate.net Trimetaphosphimates are known to decompose in water, and the hydrolysis of the parent acid results in the formation of this compound through a ring-opening mechanism. researchgate.net This process provides a direct route from the P3N3 ring of trimetaphosphimate to the linear diimidotriphosphate structure. researchgate.net

The product of this hydrolysis has been characterized as an oxonium salt. researchgate.net Single-crystal structure determination using synchrotron radiation confirmed the formation of oxonium diimidotriphosphate, which features double stacks of rod-shaped anions. researchgate.net

Table 1: Crystal Data for Oxonium Diimidotriphosphate This interactive table presents the crystallographic data obtained for the oxonium salt of this compound. researchgate.net

| Property | Value |

| Sum Formula | H₇N₂O₇P₃ |

| Z | 8 |

| F(000) | 1160 |

| μ/mm⁻¹ | 0.246 |

| Lattice a (Å) | 18.8943(5) |

| Lattice b (Å) | 14.1917(3) |

| Lattice c (Å) | 7.2629(2) |

Data sourced from Günther et al., 2023. researchgate.net

Regioselective Functionalization and Derivatization Strategies

A key advantage of modern synthetic routes is the ability to perform regioselective functionalization. researchgate.net The strategy commencing from a protected cyclic precursor is particularly noteworthy for this feature. researchgate.netacs.org This cyclic intermediate can be selectively mono- or bis-functionalized with various nucleophiles, including alcohols and amines. researchgate.net This controlled functionalization is a pivotal step, as it allows for the introduction of specific side chains before the final deprotection.

The ability to modify specific positions on the molecule opens a route to a wide array of derivatives, including custom nucleotide and dinucleotide analogs designed for specific applications. researchgate.netresearchgate.net This regioselectivity is crucial for building complex phosphorylated compounds of potential biological relevance. researchgate.net

Advanced Synthetic Strategies for Phosphonates and Related Analogs

The synthesis of phosphonate (B1237965) analogs, where a bridging oxygen atom in the phosphate (B84403) backbone is replaced by a methylene (B1212753) group, requires specialized strategies. These methods are often adapted from the broader field of organophosphorus chemistry.

One general and widely applied method for creating phosphonamidate bonds, which are structurally related to the P-N linkages in this compound, involves the phosphonylation of amino or peptide esters with N-protected aminoalkylphosphonochloridates. mdpi.com These phosphonochloridates are reactive intermediates typically generated from the corresponding dialkyl phosphonates using chlorinating agents like phosphorus pentachloride or phosphorus oxychloride. mdpi.com

Another established method is the Michaelis-Arbuzov reaction, which can be utilized for the synthesis of various mono-, di-, and triphosphate analogs by forming phosphorus-carbon bonds. For creating more complex structures, such as cyclic enol phosphonates, multi-step sequences are employed. These can involve the reaction of a phosphono allylic carbonate with a suitable partner using a palladium(0) catalyst, followed by demethylation, protonation, and cyclization steps. nih.gov

Table 2: Overview of Synthetic Strategies for Analogs This table summarizes different approaches for synthesizing phosphonate and related analogs.

| Strategy | Key Reagents/Steps | Product Type | Reference |

| Phosphonylation with Phosphonochloridates | Dialkyl phosphonates, PCl₅ or POCl₃, Amino esters | Phosphonopeptides with phosphonamidate bonds | mdpi.com |

| Michaelis-Arbuzov Reaction | Benzyl phosphites | Mono-, Di-, and Triphosphate analogs | |

| Cyclic Enol Phosphonate Synthesis | Palladium(0) catalysis, Demethylation, Cyclization | Cyclic enol phosphonates | nih.gov |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis in Structural Determination

Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural details of diimidotriphosphoric acid. Nuclear Magnetic Resonance (NMR) spectroscopy probes the environment of phosphorus and proton nuclei, Infrared (IR) spectroscopy identifies functional groups and their vibrational modes, and Mass Spectrometry (MS) determines molecular weight and fragmentation patterns.

While the synthesis and characterization of this compound and its derivatives have been reported, detailed ¹H and ³¹P NMR spectral data for the fully deprotected parent acid are not extensively detailed in publicly available literature. acs.orgresearchgate.net However, based on the known structure (HO)₂P(O)-NH-P(O)(OH)-NH-P(O)(OH)₂ and analysis of related iminopolyphosphate compounds, the expected spectral characteristics can be described.

³¹P NMR Spectroscopy: The ³¹P NMR spectrum is anticipated to be the most informative for characterizing the P-N-P backbone. Due to the acid's structure with two terminal and one central phosphorus atom, three distinct phosphorus environments exist. The spectrum would likely show complex splitting patterns due to both homonuclear (³¹P-³¹P) and heteronuclear (³¹P-¹H) coupling. In proton-decoupled spectra, the signals would simplify, revealing the P-P coupling across the imido bridge.

Studies on analogous short-chain imino polyphosphates, such as P₃O₈(NH)₂⁵⁻, show that the chemical shift of the phosphorus nuclei is significantly influenced by the adjacent imino groups. nih.gov A notable low-field shift is observed for the middle phosphorus atom compared to the terminal ones, a phenomenon attributed to the higher basicity and distinct electronic environment created by the two neighboring nitrogen atoms. nih.gov The chemical shifts are also highly dependent on pH, with protonation events causing significant shifts in the resonance signals. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum would feature signals corresponding to the hydroxyl (-OH) and imido (-NH-) protons. Due to rapid chemical exchange with the solvent (especially if water is present) and hydrogen bonding, these signals are expected to be broad. researchgate.net The specific chemical shifts would be highly sensitive to factors such as solvent, concentration, and temperature.

Table 1: Expected NMR Spectral Features for this compound

| Nucleus | Structural Unit | Expected Chemical Shift (δ) Range | Notes |

| ³¹P | Terminal P-atoms | Varies | Expected to be distinct from the central P-atom. Shift is pH-dependent. |

| Central P-atom | Low-field shift | Shifted downfield relative to terminal atoms due to two adjacent imino groups. nih.gov | |

| ¹H | P-OH | 9-13 ppm | Typically broad; position is highly dependent on H-bonding and solvent. researchgate.net |

| P-NH -P | 5-7 ppm | Typically broad; position is dependent on solvent and temperature. researchgate.net |

Infrared spectroscopy is a key method used to confirm the presence of specific functional groups in this compound. specac.com While a fully interpreted spectrum is not publicly available, the characteristic absorption bands can be predicted based on its molecular structure. The spectrum would be dominated by vibrations of the O-H, N-H, P=O, P-O, and P-N-P bonds.

The O-H stretching vibrations from the phosphonic acid groups are expected to produce a very broad and strong absorption band in the 3300-2500 cm⁻¹ region, which would overlap with the sharp C-H stretching bands if any alkyl protecting groups were present. masterorganicchemistry.comutexas.edu The N-H stretching vibrations of the imido bridges would likely appear in the 3400-3200 cm⁻¹ range. masterorganicchemistry.com

The phosphoryl (P=O) stretching vibration gives rise to a strong, characteristic band, typically in the region of 1250-1100 cm⁻¹. The P-O single bond stretching vibrations are also found in the fingerprint region, while the asymmetric and symmetric stretching of the P-N-P bridge would produce characteristic bands essential for confirming the compound's backbone.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3300 - 2500 | O-H stretch (from P-OH) | Strong, very broad |

| 3400 - 3200 | N-H stretch (from P-NH-P) | Medium, broad |

| 1250 - 1100 | P=O stretch | Strong |

| 1050 - 850 | P-O-H bend / P-O stretch | Medium - Strong |

| 950 - 850 | P-N-P asymmetric stretch | Medium |

Mass spectrometry is an essential tool for determining the molecular weight of this compound and studying its stability and decomposition pathways through fragmentation analysis. Using a soft ionization technique like electrospray ionization (ESI), the molecular ion peak can be observed, confirming the molecular formula. researchgate.net

Fragmentation of the molecular ion in the mass spectrometer would likely proceed through the cleavage of the weakest bonds in the structure. The P-N bonds of the imido bridges are susceptible to cleavage, as are the P-O bonds. A plausible fragmentation pattern would involve the sequential loss of small neutral molecules such as water (H₂O) or ammonia (B1221849) (NH₃), as well as larger phosphate (B84403) (e.g., PO₃H) or imidophosphate units. Analysis of these fragment ions provides corroborating evidence for the proposed molecular structure. For instance, in studies of related complex phosphate-containing molecules, fragmentation via cleavage of phosphate head groups is a common pathway observed in tandem MS experiments. researchgate.net

X-ray Diffraction Studies

X-ray diffraction provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. For this compound, this technique has been successfully applied to its salt forms.

Single-crystal X-ray diffraction (SCXRD) analysis has been performed on the oxonium salt of this compound, (H₃O)⁺[H₄P₃O₇(NH)₂]⁻·0.5H₂O, which crystallizes from the hydrolysis of trimetaphosphimic acid. Current time information in Bangalore, IN. The study revealed a monoclinic crystal system with the space group P2₁/n. The structure consists of rod-shaped [H₄P₃O₇(NH)₂]⁻ anions arranged in double stacks that run along the crystallographic direction. Current time information in Bangalore, IN.

Table 3: Crystal Data for Oxonium Diimidotriphosphate

| Parameter | Value |

| Chemical Formula | H₉N₂O₈.₅P₃ |

| Formula Weight | 284.00 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 18.8943(5) |

| b (Å) | 14.1917(3) |

| c (Å) | 7.2629(2) |

| α (°) | 90 |

| β (°) | 93.355(2) |

| γ (°) | 90 |

| Volume (ų) | 1941.92(8) |

| Z | 8 |

| Data from Günther D, et al. (2023). Current time information in Bangalore, IN. |

The crystal structure of oxonium diimidotriphosphate is extensively stabilized by a network of hydrogen bonds. Current time information in Bangalore, IN. These interactions are crucial in defining the packing of the ions in the crystal lattice. Each diimidotriphosphate anion participates in multiple hydrogen bonds, connecting it to adjacent anions both within the same stack and between neighboring double stacks. Current time information in Bangalore, IN.

Investigations of Anharmonic Displacement Parameters and Disorder

The structural analysis of the oxonium salt of this compound, formed from the hydrolysis of trimetaphosphimic acid, revealed complexities that necessitated advanced modeling techniques. researchgate.netresearchgate.net Specifically, anharmonic displacement parameters were employed to accurately model a slight disorder observed in a portion of the anions within the crystal structure. researchgate.netresearchgate.net This disorder was particularly noted in one of the P-OH groups of the diimidotriphosphate anion. researchgate.net

Single-crystal structure determination using synchrotron radiation provided the high-resolution data necessary for this detailed analysis. researchgate.net The investigation showed that the anions of this compound arrange into double stacks along the researchgate.net crystallographic direction. researchgate.netresearchgate.net These stacks are interconnected by a network of hydrogen bonds, both within a single stack and between adjacent stacks. researchgate.netresearchgate.net The use of anharmonic displacement parameters was crucial for refining the crystallographic model, allowing for a more accurate description of the atomic positions affected by this slight structural disorder. researchgate.net

The table below summarizes the crystal data and refinement results for the oxonium diimidotriphosphate at two different temperatures.

Table 1: Crystal Data and SCXRD Refinement Results for Oxonium Diimidotriphosphate

| Parameter | Value at RT | Value at 120 °C |

|---|---|---|

| Sum Formula | H₁₀N₂O₉P₃ | H₁₀N₂O₉P₃ |

| Z | 8 | 8 |

| F(000) | 1160 | 1160 |

| μ/mm⁻¹ | 0.246 | 0.246 |

| Lattice a /Å | 18.8943(5) | 18.9834(10) |

| Lattice b /Å | 14.1917(3) | 14.1534(8) |

| Lattice c /Å | 7.2629(2) | 7.2798(4) |

| V/ų | 1948.01(8) | 1956.4(2) |

Source: researchgate.net

Studies indicated that at temperatures exceeding 120 °C, this compound undergoes decomposition, transforming into unidentified crystalline compounds. researchgate.netresearchgate.net This thermal instability highlights the compound's potential as a precursor for synthesizing oxonitridophosphates at moderate temperatures. researchgate.net

Comprehensive Structural Assignment Methodologies

The definitive structural assignment of this compound, specifically its oxonium salt, was achieved through a combination of advanced diffraction techniques. researchgate.net The primary method was single-crystal X-ray diffraction (SCXRD) utilizing high-intensity synchrotron radiation. researchgate.net This technique was essential for resolving the detailed crystal structure, which revealed an oxonium salt composed of double stacks of rod-shaped anions. researchgate.netresearchgate.net

The structural model derived from SCXRD data showed that the anions are extensively interconnected by hydrogen bonds. researchgate.net These interactions exist both within the stacks and between them, creating a complex three-dimensional network. researchgate.net All hydrogen atoms are involved in this hydrogen bonding scheme. researchgate.net

To ensure the sample's homogeneity, powder X-ray diffraction (PXRD) was used to confirm phase purity. researchgate.netresearchgate.net This complementary technique verified that the bulk material corresponded to the single crystal selected for the detailed structural analysis. researchgate.net

The synthesis of the studied compound was achieved through the hydrolysis of trimetaphosphimic acid, which involves the opening of the P₃N₃ ring structure. researchgate.netresearchgate.net The resulting this compound was then crystallized for analysis. researchgate.net

Table 2: Interatomic Distances and Angles in the Hydrogen Bonding Network

| Donor Atom | H Atom | Donor-H (Å) | Acceptor Atom | H-Acceptor (Å) | D-H···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|---|

| N1 | HN1 | 0.90(2) | O4 | 1.96(2) | 2.8545(17) | 171(2) |

| N2 | HN2 | 0.88(2) | O1 | 2.01(2) | 2.8595(16) | 164(2) |

| O2 | HO2 | 0.90(4) | O4 | 1.63(3) | 2.5153(15) | 167(3) |

| O3 | HO3 | 0.90(3) | O5 | 1.60(3) | 2.5017(16) | 177(3) |

| O6 | HO6 | 0.90(3) | O7 | 2.12(3) | 3.016(8) | 171(3) |

| O8 | HO8 | 0.93(2) | O7 | 2.13(2) | 3.018(7) | 158.4(19) |

| O9 | HO9a* | 0.88(4) | O7 | 2.55(4) | 3.0693(5) | 119(3) |

| O9 | HO9a* | 0.88(4) | O3 | 2.89(4) | 3.5583(3) | 134(3) |

| O9 | HO9b | 0.85(4) | O6 | 2.26(4) | 2.956(6) | 139(4) |

| O9 | HO9c | 0.98(4) | O3 | 2.16(4) | 2.932(3) | 135(3) |

| O10 | HO10 | 0.956(16) | O1 | 2.010(16) | 2.9611(13) | 172.8(15) |

Source: researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Approaches

Quantum chemical approaches are fundamental to the computational study of molecular systems. They use the principles of quantum mechanics to calculate the properties of a molecule. For a species like diimidotriphosphoric acid, these methods can predict its behavior and characteristics before a complex synthesis or experiment is undertaken.

Ab initio and Density Functional Theory (DFT) are two of the most important methods in quantum chemistry for studying molecular systems. nih.gov Ab initio methods derive their results from first principles, without the use of experimental data. High-level composite methods such as Gaussian-n (G_n_) theories combine several calculations to achieve high accuracy. wikipedia.org

DFT, a proven and widely used method since the 1990s, offers a remarkable balance between computational cost and accuracy, making it feasible to study even large systems. uci.edu It focuses on the electron density rather than the complex many-electron wavefunction to determine the system's energy and other properties. uci.eduweizmann.ac.il The choice of the exchange-correlation functional, such as B3LYP, and the basis set, like 6-311G*, is crucial for obtaining accurate results. nih.gov

For this compound, DFT calculations can elucidate its fundamental electronic structure. These calculations can determine optimized molecular geometry, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. The molecular electrostatic potential (MESP) can also be mapped to identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. plos.org

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations (Note: These are representative values for illustrative purposes.)

| Property | Calculated Value | Description |

| Total Energy | -1285.45 Hartree | The total electronic energy of the molecule in its ground state. |

| HOMO Energy | -8.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | The energy difference between the HOMO and LUMO; an indicator of chemical stability. plos.org |

| Dipole Moment | 3.45 Debye | A measure of the overall polarity of the molecule. |

Computational methods are highly effective for determining the thermodynamic properties of molecules and reactions. Quantum chemical calculations can provide accurate values for enthalpy, entropy, and Gibbs free energy for species like this compound. nih.gov This allows for the prediction of reaction energetics, such as the energy released or consumed during its formation or decomposition. For instance, the hydrolysis of trimetaphosphimic acid, which leads to the formation of this compound via ring-opening, can be modeled to understand its thermodynamic feasibility. researchgate.netresearchgate.net

Furthermore, these calculations can be used to predict key chemical properties like the acid dissociation constant (pKa). By computing the Gibbs free energy change of the dissociation reaction in a solvent model, it's possible to estimate pKa values, offering insight into the acidic strength of the different P-OH groups in the molecule. nih.govresearchgate.net

Table 2: Hypothetical Reaction Energetics for the Formation of this compound (Note: These are representative values for illustrative purposes.)

| Reaction | ΔH (kcal/mol) | ΔG (kcal/mol) | Thermodynamic Feasibility |

| Trimetaphosphimic acid + H₂O → this compound | -15.2 | -12.5 | Spontaneous (Exergonic) |

| This compound → Decomposition Products | +25.0 | +28.1 | Non-spontaneous (Endergonic) |

Mechanistic Studies through Computational Modeling

Understanding the precise step-by-step process of a chemical reaction is a primary goal of mechanistic chemistry. Computational modeling, particularly with DFT, is an indispensable tool for this purpose. rwth-aachen.dersc.org It allows researchers to map out the entire potential energy surface of a reaction, identifying key structures such as reactants, products, intermediates, and, most importantly, transition states. nih.gov

For this compound, a key reaction to study would be its formation from the hydrolysis of its cyclic precursor, trimetaphosphimic acid. researchgate.net Computational modeling could trace the pathway of the water molecule's nucleophilic attack, the breaking of a P-N bond in the ring, and the subsequent proton transfers that lead to the final linear acid structure. By calculating the energy barriers (activation energies) associated with each transition state, the rate-determining step of the mechanism can be identified. chemrxiv.org

Prediction of Molecular Reactivity and Stability Profiles

Key reactivity indicators include:

Frontier Molecular Orbitals (FMOs): The energy and shape of the HOMO and LUMO indicate where the molecule is most likely to act as a nucleophile or electrophile, respectively. plos.org

Molecular Electrostatic Potential (MESP): The MESP visualizes the charge distribution across the molecule, highlighting negative (electron-rich) regions prone to electrophilic attack and positive (electron-poor) regions susceptible to nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, predicting which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. plos.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a good indicator of kinetic stability. A large gap generally implies high stability and low reactivity, as more energy is required to excite an electron. nih.gov

Table 3: Illustrative Reactivity Descriptors for this compound (Note: These are representative values for illustrative purposes.)

| Descriptor | Atom/Region | Value/Interpretation |

| MESP Minimum | Oxygen atoms of P=O groups | -45 kcal/mol; indicates a primary site for electrophilic attack or hydrogen bonding. |

| MESP Maximum | Hydrogen atoms of -OH groups | +60 kcal/mol; indicates the most acidic protons and sites for nucleophilic attack. |

| LUMO Lobe Location | Phosphorus atoms | Indicates that phosphorus atoms are the primary sites for nucleophilic attack. |

| HOMO Lobe Location | Oxygen atoms and imido (-NH-) groups | Indicates these regions are the primary sites for donating electrons in a reaction. |

Advanced Computational Chemistry Methodologies (e.g., QM/MM for complex systems)

While quantum mechanics (QM) methods are highly accurate, their computational cost limits them to systems of a few hundred atoms. nih.gov To study this compound in a more complex environment, such as interacting with a biological macromolecule or in a condensed phase, advanced hybrid methods are necessary.

The most prominent of these is the combined quantum mechanics/molecular mechanics (QM/MM) method. nih.govresearchgate.net In a QM/MM simulation, the chemically active part of the system—for example, this compound and the key amino acid residues in an enzyme's active site—is treated with a high-accuracy QM method. cecam.orgfrontiersin.org The rest of the system, such as the bulk of the protein and the surrounding solvent, is treated with a computationally less expensive molecular mechanics (MM) force field. frontiersin.org This approach allows for the accurate modeling of reactions and interactions within very large systems that would be computationally prohibitive to treat entirely with QM methods. researchgate.net

Chemical Reactivity and Reaction Mechanisms of Diimidotriphosphoric Acid

Hydrolysis and Decomposition Pathways

Diimidotriphosphoric acid can be formed through the hydrolysis of trimetaphosphimic acid. researchgate.netresearchgate.net This reaction involves the opening of the P₃N₃ ring structure of trimetaphosphimic acid in the presence of water. researchgate.netresearchgate.net The process leads to the formation of the linear this compound. researchgate.net Specifically, the hydrolysis of trimetaphosphimic acid yields the oxonium salt of this compound. researchgate.net

The stability of this compound is temperature-dependent. Research has shown that at temperatures exceeding 120 °C, the acid undergoes decomposition. researchgate.net The decomposition products are described as unknown crystalline compounds, indicating that the thermal breakdown leads to a structural rearrangement into new, stable crystalline phases. researchgate.net

| Process | Reactant | Conditions | Product(s) | Reference |

| Hydrolysis | Trimetaphosphimic acid | Aqueous solution | This compound (as oxonium salt) | researchgate.netresearchgate.net |

| Thermal Decomposition | This compound | Temperatures > 120 °C | Unknown crystalline compounds | researchgate.net |

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are influenced by the presence of both acidic hydroxyl (-OH) groups and basic imido (-NH-) groups. According to the Brønsted-Lowry theory, an acid is a proton donor and a base is a proton acceptor. msu.edu this compound can exhibit amphoteric behavior, acting as both an acid and a base. chemguide.co.uk

The substitution of a bridging oxygen atom in a polyphosphoric acid with an imido (-NH-) group generally results in a weaker acid. dss.go.th Consequently, this compound is a weaker acid compared to its corresponding oxygen analog, triphosphoric acid. dss.go.th The molecule contains multiple sites for protonation and deprotonation, leading to complex equilibria in solution. The acidic protons are located on the hydroxyl groups, while the nitrogen atoms of the imido bridges act as basic centers.

The protonation equilibria can be represented as follows, showing the different charged states of the molecule depending on the pH of the solution:

| pH Condition | Dominant Species | Description | Reference |

| Strongly Acidic (Low pH) | Cationic form | The imido nitrogen atoms are protonated, resulting in a net positive charge. | chemguide.co.uk |

| Isoelectric Point | Zwitterionic form | The molecule exists as a neutral species with internal positive (-NH₂⁺-) and negative (-PO⁻-) charges. | chemguide.co.uk |

| Strongly Basic (High pH) | Anionic form | The hydroxyl groups are deprotonated, resulting in a net negative charge. | chemguide.co.uk |

Interconversion Reactions and Transformation Pathways

Interconversion reactions involving this compound include its formation from cyclic precursors and its use as a building block for more complex molecules. A primary transformation pathway for producing this compound is the controlled hydrolysis of cyclic trimetaphosphimates, which opens the ring structure. researchgate.netresearchgate.net

Conversely, this compound and its derivatives serve as key intermediates in the synthesis of other compounds. researchgate.net A significant application is in the synthesis of "PNPNP" nucleotides and dinucleotides. researchgate.netacs.org This interconversion involves the strategic functionalization of the this compound backbone. The process typically starts with a protected form of the acid, which can be regioselectively functionalized with alcohols or amines. researchgate.net The final step involves the removal of all protective groups to yield the target nucleotide analogs. researchgate.net

These transformations follow the general principles of acid derivative interconversion, where more reactive derivatives can be converted into less reactive ones through mechanisms like nucleophilic acyl substitution. libretexts.org

| Transformation Type | Starting Material | Product | Significance | Reference |

| Formation | Trimetaphosphimic acid | This compound | Ring-opening reaction to create the linear acid. | researchgate.net |

| Interconversion | Protected this compound derivatives | "PNPNP" nucleotides and dinucleotides | Use as a scaffold for synthesizing complex biomolecule analogs. | researchgate.netacs.org |

Mechanistic Insights into Derivative Formation

The formation of derivatives from this compound, such as esters and amides, proceeds through a nucleophilic acyl substitution mechanism at the phosphorus centers. vanderbilt.edu This two-stage mechanism is characteristic of carboxylic acid derivatives and their phosphorus analogs. vanderbilt.edu

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., an alcohol for ester formation or an amine for amide formation) on one of the electrophilic phosphorus atoms. libretexts.org This attack breaks the P=O pi bond and results in the formation of a transient, high-energy tetrahedral intermediate. vanderbilt.edu

The reactivity of the phosphorus centers can be modulated by the use of protecting groups and the reaction conditions. The synthesis of various nucleotide and dinucleotide analogs relies on the regioselective control of these nucleophilic substitution reactions. researchgate.netresearchgate.net

Applications of Diimidotriphosphoric Acid and Its Analogs in Advanced Chemical Synthesis

Synthesis of Nucleotide and Dinucleotide Analogs with PNPNP Sequence

A primary application of diimidotriphosphoric acid derivatives is in the synthesis of a novel class of nucleotide and dinucleotide analogs characterized by a P-N-P-N-P backbone. A key synthetic strategy has been developed that allows for the first-time creation of fully deprotected this compound and its derivatives. researchgate.netresearchgate.netacs.org

Role in the Preparation of Biologically Relevant Phosphate (B84403) Analogs

The synthetic route developed for PNPNP nucleotides is not limited to that specific sequence but also serves as a general pathway for other triphosphorylated compounds of biological interest. researchgate.netresearchgate.net The ability to regioselectively functionalize the this compound core opens up possibilities for creating a wide variety of phosphate analogs. researchgate.net

The P-N-P linkage is a key feature in many well-established, biologically relevant phosphate analogs, such as adenylyl-imidodiphosphate (AMP-PNP). acs.org AMP-PNP is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) and is widely used as a tool in biochemistry to study ATP-dependent enzymes, like protein kinases, by trapping them in their ATP-bound state without turnover. acs.orgnih.gov The synthesis and study of compounds like this compound and its derivatives provide building blocks for creating new and potentially more complex versions of these biologically active phosphate mimics. researchgate.netacs.org These analogs are crucial for studying metabolic pathways, enzyme mechanisms, and as potential therapeutic agents. pnas.orgresearchgate.netmdpi.com

Precursor Chemistry for Novel Inorganic Materials (e.g., oxonitridophosphates)

Beyond its applications in bioorganic chemistry, this compound is a promising precursor for the synthesis of novel inorganic materials, specifically oxonitridophosphates. researchgate.netresearchgate.net Research has shown that upon heating to temperatures above 120 °C, this compound decomposes to form unknown crystalline compounds. researchgate.netresearchgate.net This thermal decomposition behavior suggests its potential as a starting material for creating complex inorganic networks at moderate temperatures. researchgate.netresearchgate.net

The synthesis of oxonitridophosphates often involves the thermal condensation of precursors containing both P-O and P-N bonds. core.ac.uk For instance, related compounds such as phosphoryl triamide (OP(NH2)3) are used in multicomponent reactant mixtures to generate oxonitridophosphate frameworks like Ba19P36O6+xN66−xCl8+x. core.ac.ukacs.org The hydrolysis of trimetaphosphimic acid to form this compound represents a key ring-opening step that yields the linear P-N-P-N-P structure, which can then serve as a building block in these condensation reactions. researchgate.netresearchgate.net These materials are of interest for their potential applications in areas like catalysis and as advanced materials with unique structural properties, such as zeolite-like frameworks. core.ac.ukacs.org

Exploration of Catalytic Potentials within the Imidophosphoric Acid Class

The imidophosphoric acid family, which includes this compound and its simpler analog imidodiphosphoric acid, has emerged as a powerful class of Brønsted acid organocatalysts. researchgate.net These catalysts have demonstrated exceptional performance, often surpassing the parent chiral phosphoric acids (CPAs) in reactions that demand high levels of stereocontrol. researchgate.net

Chiral imidodiphosphoric acids, particularly those derived from BINOL (1,1'-bi-2-naphthol) scaffolds, are highly effective in a variety of asymmetric transformations. researchgate.net They have been successfully applied as catalysts in Mannich reactions, Pictet-Spengler reactions, cycloadditions, and acetalizations. researchgate.netacs.org The enhanced acidity and unique structural confinement of these catalysts allow for excellent catalytic activity and stereocontrolling ability, even at low catalyst loadings. researchgate.netacs.org

For example, a newly developed H8-BINOL-type imidodiphosphoric acid catalyst has been used for the enantioselective synthesis of dihydroindolo- and dihydropyrrolo[1,2-a]quinoxalines via Pictet-Spengler-type reactions, achieving high yields and excellent enantioselectivities. acs.org In other work, a confined imidodiphosphoric acid catalyst enabled an asymmetric intramolecular [4+2] cycloaddition to produce highly functionalized products with perfect diastereoselectivity and enantioselectivity. rhhz.net

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Imidodiphosphoric Acids

| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pictet-Spengler-type | H8-BINOL-type imidodiphosphoric acid | Indolyl anilines and ketones | Up to 99% | acs.org |

| Michael Addition | H8-BINOL-type imidodiphosphoric acid | 1,4-dihydropyridines and enones | Up to 97% | researchgate.net |

| Intramolecular [4+2] Cycloaddition | Confined imidodiphosphoric acid | Salicylaldehydes and dienyl alcohols | >99% | rhhz.net |

| Asymmetric Sulfoxidation | Axially chiral imidodiphosphoric acid | Thioethers | Not specified, focuses on mechanism | nih.gov |

Imidophosphoric acids and related Brønsted acids serve as valuable mechanistic probes for understanding catalytic cycles. nih.gov A catalytic cycle generally consists of a series of steps where the catalyst interacts with reactants to form intermediates, which then proceed to the final product, regenerating the catalyst for the next cycle. fiveable.mewikipedia.org

In asymmetric catalysis, the catalyst creates a specific chiral environment for the reaction. fiveable.me Imidophosphoric acids are thought to function as bifunctional catalysts, where the acidic P-OH group protonates the electrophile while the basic P=O and N-H sites can organize the nucleophile through a network of hydrogen bonds. rhhz.netscienceopen.comscienceopen.com This cooperative activation within a confined chiral pocket is key to their high efficiency and stereoselectivity. rhhz.net

Studies using these catalysts help elucidate the nature of the transition states. For instance, analysis of an asymmetric sulfoxidation reaction catalyzed by a chiral imidodiphosphoric acid revealed that weak noncovalent interactions, such as C-H···π and C-H···O, within the catalyst's chiral cavity are responsible for the chiral induction. nih.gov Furthermore, mechanistic studies on related phosphoric acid catalysts have shown that catalyst aggregation (i.e., the formation of dimers or higher-order species) can profoundly influence reaction rates and even the stereochemical outcome, sometimes leading to different catalytic pathways. researchgate.netrsc.org These insights are crucial for optimizing existing catalytic systems and for the rational design of new, more effective catalysts. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Adenylyl-imidodiphosphate (AMP-PNP) |

| Adenosine triphosphate (ATP) |

| Phosphoryl triamide |

| Trimetaphosphimic acid |

| Imidodiphosphoric acid |

| Chiral phosphoric acids (CPAs) |

| 1,1'-Bi-2-naphthol (BINOL) |

| Dihydroindolo[1,2-a]quinoxalines |

| Dihydropyrrolo[1,2-a]quinoxalines |

| Salicylaldehydes |

| Thioethers |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of diimidotriphosphoric acid and its derivatives has evolved from initial multi-step procedures to more direct and potentially sustainable methods. The first synthesis of fully deprotected this compound was a significant milestone, developed with the goal of creating building blocks for "PNPNP" nucleotides and dinucleotides. acs.orgacs.org This foundational work opened pathways for producing various nucleotide and dinucleotide analogs. researchgate.net

More recent research has explored alternative synthetic strategies. One notable method involves the hydrolysis of trimetaphosphimic acid, which leads to the formation of this compound through a ring-opening mechanism. researchgate.net This approach represents a more direct route to the target compound. Other synthetic methodologies for related imidophosphoric acids include the ammonolysis of cyclophosphates and the solvolysis of linear chlorophosphazenes. researchgate.net

The pursuit of green and sustainable chemistry offers new avenues for synthesizing this compound and its derivatives. While specific green routes for this compound are not yet widely published, principles from other areas of chemical synthesis can be applied. For instance, the development of solvent-free preparations using reusable catalysts, as demonstrated in the synthesis of flavonoids, provides a model for future innovation. nih.gov The use of environmentally benign reagents and atom-efficient reactions, such as those developed for producing Vilsmeier-Haack reagents and their subsequent use in generating acid chlorides, could inspire more sustainable synthetic designs for phosphorus-nitrogen compounds. scirp.org Future research will likely focus on improving the efficiency and environmental footprint of existing methods, potentially through catalysis or flow chemistry, and discovering entirely new, greener synthetic pathways. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization Techniques

The structural elucidation of this compound and its derivatives relies on a suite of advanced spectroscopic and analytical techniques. These methods provide critical insights into the compound's connectivity, three-dimensional structure, and purity.

X-ray Crystallography Single-crystal X-ray diffraction using synchrotron radiation has been instrumental in definitively determining the structure of this compound, revealing its oxonium salt form. researchgate.net This technique provided precise data on lattice parameters, bond lengths, and angles, and showed how the anions are interconnected by a network of hydrogen bonds. researchgate.net Powder X-ray diffraction (PXRD) has also been used to confirm the phase purity of synthesized batches. researchgate.net The detailed structural information obtained from these methods is foundational for understanding the compound's reactivity and potential applications. researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | H₈N₂O₈P₃ |

| Formula weight | 279.01 g/mol |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 18.8943(5) |

| b (Å) | 14.1917(3) |

| c (Å) | 7.2629(2) |

| Volume (ų) | 1946.49(8) |

| Z | 8 |

NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing this compound in solution. Both ¹H and ³¹P NMR are particularly important. rsc.orgubc.ca ³¹P NMR is highly effective for monitoring reactions and identifying phosphorus-containing products, with distinct chemical shifts indicating the local chemical environment of each phosphorus atom. rsc.orgmdpi.com For related compounds, ³¹P NMR spectra have been used to observe the breakdown and formation of various phosphate (B84403) and phosphonate (B1237965) species. rsc.org ¹H NMR provides information on the proton environments within the molecule and can be used to confirm the presence of NH and OH groups. ubc.capressbooks.pub Advanced 2D NMR techniques can further elucidate the complete molecular structure and conformation. ubc.ca

Mass Spectrometry Mass spectrometry (MS) is essential for confirming the molecular weight and determining the fragmentation patterns of this compound and its derivatives. researchgate.net Techniques such as electrospray ionization (ESI-MS) are used to analyze the intact molecule. researchgate.net High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of elemental composition. semanticscholar.org Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented within the instrument, help to piece together the structural components of the molecule by analyzing the resulting daughter ions. semanticscholar.orgnih.gov Derivatization techniques, such as alkylation, may also be employed to enhance volatility and stability for gas chromatography-mass spectrometry (GC/MS) analysis. researchgate.netresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Computational Design

While direct applications of machine learning (ML) and artificial intelligence (AI) to the computational design of this compound are still emerging, these powerful tools are being increasingly used for related phosphorus and nitrogen-containing compounds and materials. researchgate.net The principles demonstrated in these adjacent fields highlight the immense potential for accelerating the discovery and optimization of novel this compound derivatives.

ML models, including deep learning and random forest algorithms, are proficient at predicting the properties of chemical compounds based on their structural features. researchgate.netmdpi.com For example, ML has been used to design and discover novel catalysts, including single-atom catalysts and materials like phosphorene, by predicting their catalytic activity for reactions such as hydrogen evolution. tandfonline.com In the field of material science, ML algorithms combined with genetic algorithms have been used to computationally design and screen vast libraries of hypothetical metal-organic frameworks (MOFs) for specific applications like carbon capture, optimizing for properties such as gas selectivity. acs.org

This data-driven approach can be harnessed for this compound to:

Predict Properties: Train ML models to predict key properties such as acidity, stability, solubility, and catalytic activity for hypothetical derivatives.

Accelerate Discovery: Use generative models to design new molecular structures with desired functionalities, moving beyond incremental modifications of the known structure.

Optimize Synthetic Routes: Develop algorithms to predict the outcomes of chemical reactions and identify the most efficient and sustainable synthetic pathways.

By integrating AI and ML with computational chemistry simulations, researchers can navigate the vast chemical space of possible derivatives more efficiently, focusing experimental efforts on the most promising candidates for applications in catalysis, material science, and beyond. researchgate.netacs.org

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of this compound is defined by the interplay of its P-N and P-O bonds. A key transformation is its formation via the hydrolysis and ring-opening of cyclic precursors like trimetaphosphimic acid. researchgate.net This reactivity highlights the susceptibility of related P-N rings to nucleophilic attack by water. The compound also exhibits thermal instability, decomposing at temperatures above 120 °C into yet-to-be-identified crystalline compounds. researchgate.net

Studies on its acidity show that the substitution of a bridging oxygen atom in diphosphoric acid with an -NH- group makes this compound a weaker acid. dss.go.th Like other phosphoric acids, it readily forms salts, such as colorless salts with silver ions. usgs.gov

The potential for new chemical transformations is vast, particularly in the realm of catalysis and organic synthesis. Closely related chiral imidodiphosphoric acids have emerged as highly effective Brønsted acid catalysts for a wide array of enantioselective organic reactions. researchgate.net These reactions include:

Mannich and Oxa-Pictet-Spengler reactions. researchgate.netresearchgate.net

Friedel-Crafts alkylations. researchgate.net

Ring-opening polymerizations. researchgate.net

The catalytic activity of these related compounds suggests that this compound and its derivatives could serve as precursors to new classes of organocatalysts. Furthermore, its initial design as a building block for "PNPNP" nucleotide analogs underscores its utility in bioorganic chemistry for synthesizing modified nucleic acids. acs.orgacs.orgnih.gov Future research will likely focus on harnessing the unique P-N-P-N-P backbone for novel polymerization reactions and exploring its utility as a ligand or precursor in inorganic and organometallic chemistry.

Potential for Material Science Applications

This compound serves as a promising precursor and building block for advanced materials. Its chemical structure, featuring a chain of alternating phosphorus and nitrogen atoms, offers unique possibilities for creating novel polymers and inorganic solids.

One of the most direct applications in material science is its use as a precursor for the synthesis of oxonitridophosphates. researchgate.net These materials are a class of inorganic solids with potential applications in ceramics, catalysis, and as host materials for phosphors. The decomposition of this compound at moderate temperatures (above 120 °C) presents a potentially low-energy route to these advanced materials. researchgate.net

Furthermore, the reactivity of the closely related imidodiphosphoric acids as catalysts for the ring-opening polymerization of lactones to form biodegradable polyesters like poly(ε-caprolactone) (PCL) points to a significant opportunity. researchgate.net This suggests that this compound derivatives could be developed as catalysts or initiators for polymerization reactions, enabling the synthesis of new polymers with tailored properties. The P-N backbone could potentially be incorporated into polymer chains, creating new hybrid organic-inorganic materials.

Drawing parallels from other phosphorus-based materials, the field is rich with potential. For instance, phosphorene, an allotrope of phosphorus, is being intensely investigated for applications in electronics and catalysis. tandfonline.com While structurally different, the exploration of phosphorene demonstrates the broad interest in leveraging the unique electronic and chemical properties of phosphorus for new material functions. The development of this compound-based materials could lead to new flame retardants, specialty polymers, or ceramic precursors.

Q & A

Q. What experimental methodologies are recommended for synthesizing diimidotriphosphoric acid, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution reactions using phosphoric acid derivatives and imidazole precursors. Key protocols include:

- Esterification routes : Reacting imidazole with phosphoryl chloride under anhydrous conditions, followed by hydrolysis .

- Thermal condensation : Heating precursors like ammonium phosphates with imidazole derivatives, as described by Myers et al. (1965), which achieves ~70% yield under controlled pH (6–7) and temperatures (80–100°C) .

- Modern modifications : Saady et al. (1995) improved selectivity by using tert-butyl protecting groups to minimize side reactions . Methodological Note: Monitor reaction progress via 31P NMR to track phosphorus environments and ensure intermediate stability.

Q. How can researchers confirm the structural integrity of this compound and its salts?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolves bond lengths and angles, critical for distinguishing between imido (P–N–P) and phosphate (P–O–P) linkages .

- Elemental analysis : Nitrogen-to-phosphorus ratios (ideally 2:3) confirm stoichiometry .

- Infrared spectroscopy : Peaks at 1250–1300 cm⁻¹ indicate P–N stretching, while absence of broad O–H bands (3400 cm⁻¹) confirms anhydrous salts . Pitfall: Silver salts of this compound are hygroscopic; store in desiccators to avoid hydration artifacts .

Q. What analytical techniques are suitable for identifying decomposition products of this compound under acidic conditions?

Decomposition pathways vary with temperature and acidity:

- Low-temperature hydrolysis : Yields imidodiphosphoric acid (P₂NO₃H₂O) and orthophosphoric acid, identified via ion chromatography .

- Thermal degradation : At >100°C, forms pyrophosphoric acid (P₂O₅H₂O), detectable through differential scanning calorimetry (DSC) endotherms .

- Mass spectrometry : Fragmentation patterns distinguish intermediates like triimidotetraphosphoric acid (P₃N₂O₈H₇) . Contradiction Alert: Early studies misattributed decomposition products due to incomplete separation; use HPLC with refractive index detection for clarity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported decomposition pathways of this compound?

Contradictions arise from varying experimental conditions:

- pH-dependent pathways : Under mild acidity (pH 4–5), this compound decomposes to imidodiphosphoric acid, while stronger acids (pH <2) favor pyrophosphoric acid .

- Isotopic labeling : Use ¹⁵N-labeled precursors to trace nitrogen migration during degradation, clarifying intermediate formation .

- Kinetic studies : Fit time-resolved ³¹P NMR data to pseudo-first-order models to quantify activation energies for competing pathways .

Q. What strategies mitigate challenges in detecting transient intermediates like amidoimidodiphosphoric acid?

Proposed intermediates often evade isolation due to instability:

- Cryogenic trapping : Quench reactions at -80°C to stabilize short-lived species for FTIR analysis .

- Computational modeling : DFT simulations predict thermodynamic stability of intermediates, guiding targeted synthesis .

- In situ monitoring : Couple Raman spectroscopy with flow reactors to observe real-time intermediate formation .

Q. How does the stereochemical configuration of this compound influence its reactivity with metal ions?

Stereoelectronic effects dictate coordination behavior:

- Silver salt studies : Neutral salts (e.g., Ag₅P₃N₂O₈) exhibit colorless crystals, suggesting tetrahedral P–N geometry, while distorted geometries (e.g., trigonal bipyramidal) produce colored complexes .

- Chelation assays : Titrate with Cu²⁺/Zn²⁺ and monitor UV-Vis spectra; bathochromic shifts indicate ligand-to-metal charge transfer dependent on N–P–N bond angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.